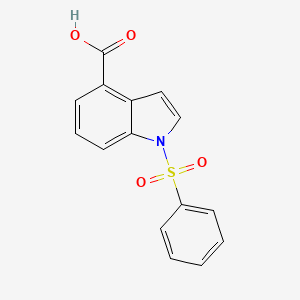

1-Benzenesulfonyl-1H-indole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(benzenesulfonyl)indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c17-15(18)13-7-4-8-14-12(13)9-10-16(14)21(19,20)11-5-2-1-3-6-11/h1-10H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPJYYCONNJVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzenesulfonyl-1H-indole-4-carboxylic Acid

Introduction

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities.[1] When functionalized with a benzenesulfonyl group at the N-1 position and a carboxylic acid at the C-4 position, the resulting molecule, this compound, presents a unique profile for investigation. The benzenesulfonyl moiety is a strong electron-withdrawing group, which profoundly influences the molecule's electronic distribution, acidity, and potential for intermolecular interactions.[2] Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for any rational drug development program. These parameters govern a molecule's behavior from initial synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile, dictating its solubility, membrane permeability, and target-binding affinity.

This guide provides a comprehensive analysis of the core , offering both reported data and field-proven insights into its characterization and handling. We will delve into its structural and electronic attributes, quantitative physicochemical parameters, and the analytical methodologies essential for its robust characterization. For comparative context, data from its closely related and more extensively studied isomer, 1-Benzenesulfonyl-1H-indole-3-carboxylic acid, will be discussed to highlight the subtle but significant impact of substituent positioning on molecular properties.

Molecular Identity and Structure

Accurate identification is the foundation of all subsequent scientific investigation. The fundamental details for this compound are as follows:

The structural architecture, featuring a planar indole ring system, a tetrahedral sulfonyl group, and a carboxylic acid, dictates its chemical behavior.

Caption: 2D structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

A molecule's physicochemical profile is the primary determinant of its "drug-likeness." While extensive experimental data for the 4-carboxylic acid isomer is limited, reliable computational predictions and data from commercial suppliers provide a strong starting point.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source & Notes |

| Physical State | Yellow to brown solid | [3] (Characterization from supplier) |

| Boiling Point | 570.7 ± 42.0 °C | [5] (Predicted) |

| Density | 1.40 ± 0.1 g/cm³ | [5] (Predicted) |

| pKa | 3.14 ± 0.10 | [5] (Predicted) - Refers to the acidity of the carboxylic acid proton. |

| Storage | Room Temperature | [5][7] |

Expert Insights: The Impact of Isomerism

To better understand the properties of the target compound, it is instructive to compare it with its 3-carboxylic acid isomer, for which more data is available. The position of the carboxylic acid group on the indole ring significantly influences the electronic environment and steric hindrance, thereby affecting acidity, lipophilicity, and reactivity.[2]

Table 2: Comparative Physicochemical Properties of the 3-Carboxylic Acid Isomer

| Property | Value (1-Benzenesulfonyl-1H-indole-3-carboxylic acid) | Source & Notes |

| CAS Number | 278593-17-2 | [8] |

| pKa | 2.8 | [2] (Calculated) |

| LogP | 2.1 | [2] (Calculated) |

| Solubility | 0.45 mg/mL (in DMSO) | [2] |

The calculated pKa of the 3-isomer (2.8) is slightly lower than the predicted pKa of the 4-isomer (3.14).[2][5] This is mechanistically plausible. The carboxylic acid at the C-3 position is in more direct electronic communication with the electron-withdrawing sulfonyl group via the indole's π-system, which would lead to greater stabilization of the carboxylate anion and thus a stronger acid. The pKa value is a critical parameter, as it dictates the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding.[9]

Synthesis and Analytical Characterization

Plausible Synthetic Pathway

Caption: Plausible workflow for the synthesis of the topic compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to dissolve the starting materials without interfering with the reaction by donating protons.[2]

-

Base: A mild inorganic base like potassium carbonate is sufficient to deprotonate the indole nitrogen, which has a pKa of ~17, making it a potent nucleophile.[2]

-

Reagent Addition: Dropwise addition of benzenesulfonyl chloride controls the reaction rate and minimizes potential side reactions.

-

Workup: Quenching with acid neutralizes the base and protonates the carboxylic acid, causing the final product to precipitate, facilitating its isolation.[10]

Analytical Characterization Workflow

Confirming the identity, purity, and quantity of the synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard for this purpose.[11][12]

Step-by-Step HPLC-UV Protocol for Analysis:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a series of dilutions for a calibration curve.

-

Sample Preparation: For analysis in a biological matrix (e.g., plasma), perform a protein precipitation by adding 3 parts of ice-cold acetonitrile to 1 part of the sample. Vortex vigorously and centrifuge at high speed (>10,000 rpm) for 10 minutes. The supernatant can then be directly injected or evaporated and reconstituted.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice for retaining this moderately lipophilic molecule.[12]

-

Mobile Phase: A gradient elution is recommended. Start with a high aqueous phase (e.g., 95% Water with 0.1% Formic Acid) and ramp up to a high organic phase (e.g., 95% Acetonitrile with 0.1% Formic Acid). The formic acid ensures the carboxylic acid remains protonated for better peak shape.

-

Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.[12]

-

Detection: Indole moieties typically absorb UV light strongly around 220 nm and 280 nm.[12] Monitoring at 280 nm often provides better selectivity.

-

-

Data Analysis: Quantify the compound by integrating the peak area and comparing it against the calibration curve generated from the standards.

Sources

- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | 278593-17-2 | Benchchem [benchchem.com]

- 3. This compound,1356470-08-0-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1356470-08-0 | CAS DataBase [m.chemicalbook.com]

- 6. This compound | 1356470-08-0 [sigmaaldrich.com]

- 7. 1-(Phenylsulfonyl)-1H-indole-4-carboxylic acid | 1356470-08-0 [chemicalbook.com]

- 8. 1-(BENZENESULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID | CAS 278593-17-2 [matrix-fine-chemicals.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Benzenesulfonyl Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Promising Scaffold of Benzenesulfonyl Indole

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in molecules with significant biological activity.[1][2] Its unique electronic properties and ability to mimic peptide structures allow it to bind reversibly to a wide array of enzymes and receptors.[2] When coupled with a benzenesulfonyl moiety, the resulting benzenesulfonyl indole derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as highly promising candidates for drug development.[3][4][5] This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and key structure-activity relationships.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzenesulfonyl indole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through various mechanisms that target the complex machinery of cancer cell proliferation and survival.[6]

Mechanism of Action: Disrupting the Cancer Cell Cycle and Beyond

The anticancer effects of these derivatives are not monolithic; instead, they engage multiple cellular pathways to induce cytotoxicity and inhibit tumor growth.

-

Cell Cycle Inhibition: A primary mechanism involves the disruption of the cell cycle. Certain N-(7-indazolyl)benzenesulfonamide derivatives, for instance, have been identified as potent cell cycle inhibitors, leading to the arrest of cancer cell proliferation.[7] One such compound, 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide, demonstrated a half-maximal inhibitory concentration (IC50) of 0.44 microM against L1210 murine leukemia cells.[7]

-

Carbonic Anhydrase Inhibition: Many benzenesulfonyl indole derivatives function as potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[8][9] By inhibiting tumor-associated CA isoforms, such as CA IX and CA XII, these compounds can disrupt pH regulation, leading to suppressed tumor growth and migration.[8][9] Notably, some indole-based benzenesulfonamides have shown selectivity for these tumor-associated isoforms over the more ubiquitous CA I and CA II, suggesting a potential for targeted therapy with reduced side effects.[9] Indisulam, an indole-based benzenesulfonamide, has progressed to phase II clinical studies as an inhibitor of several CA isoforms, including CA IX.[9]

-

Tubulin Polymerization Inhibition: The cytoskeleton, particularly the microtubule network, is a critical target in cancer therapy. Benzenesulfonyl indole derivatives have been shown to interfere with tubulin dynamics, acting as anti-microtubule agents.[10][11] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10] Importantly, some of these compounds are not substrates for multidrug resistance (MDR) pumps, offering a potential advantage in overcoming drug resistance in cancer cells.[10]

-

Other Mechanisms: Beyond these primary pathways, benzenesulfonyl indole derivatives have been shown to modulate estrogen receptor activity, suggesting their potential in treating hormone-responsive cancers like breast cancer.[12][13] Additionally, some derivatives have been investigated as inhibitors of Bcl-2, an anti-apoptotic protein, thereby promoting programmed cell death in cancer cells.[13]

Visualizing the Anticancer Mechanisms

Caption: Key anticancer mechanisms of benzenesulfonyl indole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to evaluate the anticancer potential of benzenesulfonyl indole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, L1210 for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The benzenesulfonyl indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).[8]

-

MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[14]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and benzenesulfonyl indole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.

Many benzenesulfonyl indole derivatives have been designed as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[16] These derivatives often exhibit high selectivity for COX-2 over COX-1.[15] This selectivity is a crucial advantage, as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both isoforms. The sulfonyl group (SO2Me or SO2NH2) is often considered a key pharmacophore for COX-2 selectivity.[16]

Visualizing the Anti-inflammatory Pathway

Sources

- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The bioactivity of benzenesulfonyl hydrazones: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Promising anti-proliferative indolic benzenesulfonamides alter mechanisms with sulfonamide nitrogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of anti-microtubule N-(2-Arylindol-7-yl)benzenesulfonamide derivatives and their antitumor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid

Abstract: This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind experimental choices, offers detailed protocols, and provides a thorough interpretation of spectral data, ensuring a self-validating approach to analysis.

Introduction: The Molecular Blueprint

This compound is a multifaceted molecule featuring an indole core, a key scaffold in many biologically active compounds.[1] The attachment of a benzenesulfonyl group at the N1 position and a carboxylic acid at the C4 position significantly modulates its electronic properties, reactivity, and potential as a synthetic intermediate.[2] Accurate and unambiguous structural confirmation is paramount, and a multi-technique spectroscopic approach is the cornerstone of this verification process. This guide provides the framework for achieving that certainty.

Molecular Structure and Key Functional Groups

The molecule's structure combines three critical components: the bicyclic aromatic indole ring system, the strongly electron-withdrawing benzenesulfonyl group, and the acidic carboxylic acid moiety. Understanding the interplay of these groups is crucial for interpreting the resulting spectra.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides the most definitive information regarding the precise atomic connectivity of the molecule. The strong electron-withdrawing nature of the benzenesulfonyl group significantly deshields adjacent protons and carbons on the indole ring, a key diagnostic feature.

Experimental Protocol: Acquiring High-Resolution Spectra

-

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds with the acidic proton prevents rapid exchange, allowing the -COOH proton to be observed as a distinct, albeit often broad, signal at a very downfield chemical shift.

-

Methodology:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR data on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

Acquire ¹³C NMR data using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all signals.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is characterized by distinct regions for the indole, benzenesulfonyl, and carboxylic acid protons. The electron-withdrawing sulfonyl group causes a significant downfield shift for protons on the indole ring, particularly H2, H3, and H7.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| COOH | > 12.0 | Broad Singlet | - | 1H | Highly deshielded acidic proton, hydrogen-bonded to the solvent.[3][4] |

| H5 | ~8.1-8.2 | Doublet | J ≈ 8.0 | 1H | Ortho to the electron-withdrawing carboxylic acid. |

| H2', H6' | ~7.9-8.0 | Doublet or Multiplet | J ≈ 7.5 | 2H | Ortho protons on the benzenesulfonyl ring, deshielded by the SO₂ group. |

| H7 | ~7.8-7.9 | Doublet | J ≈ 8.0 | 1H | Deshielded by proximity to the N-sulfonyl group. |

| H3 | ~7.7-7.8 | Doublet | J ≈ 3.5 | 1H | Typical indole H3, coupled to H2. |

| H4', H3', H5' | ~7.5-7.7 | Multiplet | - | 3H | Meta and para protons on the benzenesulfonyl ring. |

| H6 | ~7.3-7.4 | Triplet | J ≈ 8.0 | 1H | Coupled to both H5 and H7. |

| H2 | ~6.8-6.9 | Doublet | J ≈ 3.5 | 1H | Typical indole H2, coupled to H3. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum confirms the carbon framework. The carbonyl carbon of the carboxylic acid is found significantly downfield, while carbons attached to or near the sulfonyl group are also clearly identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O (Carboxylic Acid) | ~167-170 | Typical chemical shift for a carboxylic acid carbonyl carbon.[3][5] |

| C1' (ipso-Benzenesulfonyl) | ~138-140 | Quaternary carbon attached directly to the sulfur atom. |

| C7a | ~135-137 | Quaternary carbon of the indole ring adjacent to the nitrogen. |

| C4' (para-Benzenesulfonyl) | ~134-135 | Para carbon of the benzenesulfonyl ring. |

| C3a | ~130-132 | Quaternary carbon of the indole ring. |

| C2', C6' (ortho-Benzenesulfonyl) | ~129-130 | Ortho carbons of the benzenesulfonyl ring. |

| C3', C5' (meta-Benzenesulfonyl) | ~127-128 | Meta carbons of the benzenesulfonyl ring. |

| C4 (ipso-Carboxylic Acid) | ~126-127 | Quaternary carbon attached to the carboxylic acid. |

| C5 | ~124-125 | Aromatic carbon adjacent to the carboxylic acid group. |

| C7 | ~123-124 | Aromatic carbon adjacent to the nitrogen. |

| C6 | ~121-122 | Aromatic carbon. |

| C2 | ~110-112 | Indole C2 carbon. |

| C3 | ~108-110 | Indole C3 carbon. |

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of the key functional groups: the carboxylic acid (-COOH) and the sulfonyl group (-SO₂-).

Experimental Protocol: FTIR-ATR

-

Rationale for Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and provides high-quality spectra for solid samples.

-

Methodology:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

IR Spectral Interpretation

The IR spectrum is dominated by strong, characteristic absorptions. The hydrogen bonding in the carboxylic acid dimer in the solid state leads to a very broad O-H stretch and a slight lowering of the C=O stretching frequency.[3][6][7]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

|---|---|---|---|

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | The exceptionally broad nature is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[3][7] |

| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Carbonyl stretch, frequency is typical for an aromatic carboxylic acid.[6] |

| ~1350-1380 | S=O Asymmetric Stretch | Strong | One of the two characteristic stretches for the sulfonyl group.[2] |

| ~1150-1180 | S=O Symmetric Stretch | Strong | The second characteristic stretch for the sulfonyl group.[2] |

| ~1200-1300 | C-O Stretch | Medium | Associated with the carboxylic acid group. |

| ~1450, ~1500 | C=C Aromatic Stretch | Medium-Weak | Skeletal vibrations of the indole and benzene rings. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental formula. Fragmentation patterns can further validate the proposed structure.

Experimental Protocol: Electrospray Ionization (ESI)

-

Rationale for Technique: ESI is a soft ionization technique ideal for polar, non-volatile molecules like carboxylic acids. It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation, making it easy to determine the molecular weight.

-

Methodology:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

-

Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ respectively. High-resolution MS (e.g., on a TOF or Orbitrap analyzer) is recommended for exact mass determination.

-

Data Interpretation

The molecular formula is C₁₅H₁₁NO₄S, with a monoisotopic mass of 301.041 Da.

-

Expected Molecular Ions:

-

Positive Mode [M+H]⁺: m/z = 302.049

-

Negative Mode [M-H]⁻: m/z = 300.033

-

A key fragmentation pathway involves the cleavage of the N-S bond, which is relatively weak.

Caption: Plausible fragmentation of the [M-H]⁻ ion.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The indole and benzenesulfonyl moieties both act as chromophores.

Experimental Protocol

-

Rationale for Solvent Choice: A polar protic solvent like ethanol or methanol is suitable. It is crucial to use a UV-grade solvent that is transparent in the measurement range (typically 200-400 nm).

-

Methodology:

-

Prepare a dilute stock solution of the compound in the chosen solvent.

-

Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.0.

-

Record the spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

-

Spectral Interpretation

The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic systems. Indole itself typically shows two main absorption bands.[8][9] The presence of the benzenesulfonyl and carboxylic acid groups will cause shifts in these absorptions (auxochromic effects).

-

Expected λ_max:

-

~210-230 nm: A strong absorption band related to π→π* transitions in both the benzene and indole rings.

-

~270-290 nm: A moderately intense, often structured band characteristic of the indole chromophore (¹Lₐ band). Studies on indole-4-carboxylic acid have shown complex electronic states in this region.[10]

-

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached systematically. ¹H and ¹³C NMR provide an unambiguous map of the molecular skeleton. IR spectroscopy rapidly confirms the presence of the critical sulfonyl and carboxylic acid functional groups. High-resolution mass spectrometry validates the elemental composition with high precision. Finally, UV-Vis spectroscopy offers insight into the conjugated electronic system. Together, these techniques provide a comprehensive and self-validating dossier of data that confirms the identity, structure, and purity of the target compound.

References

- Angewandte Chemie International Edition. (2018). Supporting Information for Ni-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Retrieved from a file provided by the grounding tool.

- Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignments of N-aralkylsulfonamides and related compounds. Magnetic Resonance in Chemistry.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0327573). Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Royal Society of Chemistry. (n.d.). Spectra and physical data. Retrieved from a file provided by the grounding tool.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Yi, J., et al. (2020). Rotationally Resolved UV Spectroscopy of the Rotamers of Indole-4-Carboxylic Acid: Evidence of Charge Transfer Quenching. The Journal of Chemical Physics, 152. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its derivatives. Retrieved from [Link]

-

Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(BENZENESULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID | CAS 278593-17-2. Retrieved from [Link]

- Thieme. (n.d.). 4 Applications of UV/Vis Spectroscopy. Retrieved from a file provided by the grounding tool.

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonic acid, 4-amino-. In WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-(benzenesulfonyl)indole-4-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of indole-3-propionic acid (1). Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | 278593-17-2 | Benchchem [benchchem.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchdata.edu.au [researchdata.edu.au]

- 10. Rotationally Resolved UV Spectroscopy of the Rotamers of Indole-4-Carboxylic Acid: Evidence of Charge Transfer Quenching | NIST [nist.gov]

N-Arylation of Indoles: A Technical Guide to Core Synthetic Strategies

Abstract

The N-arylindole scaffold is a privileged structural motif, central to a multitude of biologically active compounds, pharmaceuticals, and advanced organic materials.[1][2][3] Its synthesis, however, presents unique challenges, primarily centered on achieving selective and efficient formation of the C(aryl)-N(indole) bond. This technical guide provides an in-depth analysis of the predominant catalytic methodologies for the N-arylation of indoles. We will dissect the mechanistic underpinnings, practical considerations, and comparative advantages of the two cornerstone transition-metal-catalyzed approaches: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Furthermore, this guide explores emerging and alternative strategies, offering researchers a comprehensive toolkit for navigating this critical transformation in modern organic synthesis.

Introduction: The Significance and Challenge of N-Arylindoles

The indole nucleus is a cornerstone of heterocyclic chemistry, with derivatives like the amino acid tryptophan being fundamental to biology.[1] When the indole nitrogen is substituted with an aryl group, the resulting N-arylindole structures often exhibit profound biological activity. A prime example is Sertindole, an antipsychotic agent used in clinical practice.[1][3] The prevalence of this motif in drug discovery programs and materials science underscores the critical need for robust and versatile synthetic methods for their preparation.[4][5][6]

Historically, the construction of the N-aryl bond on an indole has been challenging. Classical methods often required harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of toxic reagents, and suffered from limited substrate scope.[7][8] The advent of transition-metal catalysis revolutionized this field, with copper- and palladium-based systems emerging as the most powerful tools for this transformation.[1][9] These methods offer milder conditions, broader functional group tolerance, and significantly higher yields, making them the preferred choice in both academic and industrial settings.

This guide will focus on the causality behind experimental choices within these catalytic systems, explaining why certain ligands, bases, and conditions are employed to achieve optimal outcomes.

The Workhorse: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The copper-catalyzed coupling of aryl halides with N-H containing heterocycles, known as the Ullmann condensation or Ullmann-Goldberg reaction, is the oldest and most direct approach to N-arylindoles.[7][10]

From Stoichiometric to Catalytic: The Ligand Revolution

Classic Ullmann conditions were notoriously demanding, often requiring temperatures exceeding 150 °C and stoichiometric or supra-stoichiometric amounts of copper powder or salts.[7][11] These protocols suffered from poor reproducibility and limited functional group compatibility. The pivotal breakthrough in modernizing the Ullmann reaction was the discovery that the addition of chelating ligands could dramatically accelerate the reaction, allowing for significantly lower catalyst loadings (1-10 mol%) and milder temperatures (80-120 °C).[7]

Causality of Ligand Choice: The primary role of the ligand is to form a soluble, kinetically competent copper(I) complex. This prevents the aggregation of copper species into inactive metallic clusters and facilitates the key steps of the catalytic cycle.

-

Diamines: Simple, inexpensive N,N'-dialkyl diamines, such as N,N'-dimethylethylenediamine (DMEDA) and trans-N,N'-dimethyl-1,2-cyclohexanediamine, are highly effective.[7][12] Their bidentate chelation to the copper center is crucial for stabilizing the active catalyst and promoting the rate-limiting reductive elimination step.

-

Amino Acids: L-proline and its derivatives have emerged as powerful, readily available, and non-toxic ligands for copper-catalyzed couplings.[11]

-

Phenanthrolines: 1,10-Phenanthroline and its substituted analogs are excellent ligands that can accelerate the coupling, even in aqueous media.[7][10][13]

Mechanistic Overview

While the precise mechanism can be debated and may vary with the specific ligand and substrate, a generally accepted catalytic cycle for the ligand-assisted Ullmann N-arylation is depicted below.

Caption: Catalytic cycle for the Copper-Catalyzed N-Arylation of Indole.

The cycle initiates with the formation of a copper(I)-indolide complex. Oxidative addition of the aryl halide (Ar-X) generates a transient, high-valent copper(III) intermediate.[14] This is followed by the crucial C-N bond-forming reductive elimination step, which releases the N-arylindole product and regenerates the active copper(I) catalyst.

Representative Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is a representative example for the coupling of indole with an aryl iodide using a diamine ligand.

-

Glassware Preparation: A flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar is required.

-

Reagent Loading: To the vial, add copper(I) iodide (CuI, 0.05 mmol, 5 mol%), the indole (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the aryl iodide (1.1 mmol, 1.1 equiv).

-

Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the Cu(I) catalyst.

-

Solvent and Ligand Addition: Through the septum, add anhydrous, degassed toluene or dioxane (2-3 mL). Finally, add N,N'-dimethylethylenediamine (DMEDA, 0.1 mmol, 10 mol%) via syringe.

-

Reaction: Place the sealed vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of celite to remove inorganic salts and the catalyst.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

The Precision Tool: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is one of the most powerful and versatile methods for forming C-N bonds.[15] Its application to the N-arylation of indoles provides a milder and often more efficient alternative to copper-catalyzed methods, particularly for less reactive aryl halides like chlorides and triflates.[2][8][16]

The Power of the Ligand: Enabling a Challenging Transformation

The success of the Buchwald-Hartwig reaction is inextricably linked to the development of highly specialized phosphine ligands. For the N-arylation of a relatively weak nucleophile like indole, the choice of ligand is paramount to achieving high yields and preventing side reactions.

Causality of Ligand Choice:

-

Bulky, Electron-Rich Biarylphosphines: Ligands developed in the Buchwald group, such as SPhos, XPhos, and tBuXPhos, are exceptionally effective.[16][17] Their steric bulk promotes the formation of a monoligated, 14-electron L-Pd(0) species, which is the highly active catalyst that readily undergoes oxidative addition. Their strong electron-donating ability increases the electron density on the palladium center, which in turn facilitates the oxidative addition of the aryl halide (the rate-limiting step for aryl chlorides) and accelerates the final reductive elimination.[17]

-

Control of Selectivity: A common side reaction is the competing C3-arylation of the indole ring.[7] The use of bulky ligands helps to sterically disfavor the approach of the palladium complex to the C3 position, thereby enhancing selectivity for N-arylation.[8]

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination is well-established and proceeds through a Pd(0)/Pd(II) redox couple.

Caption: General experimental workflow for a transition-metal-catalyzed N-arylation reaction.

Conclusion and Future Outlook

The N-arylation of indoles has matured from a niche, high-temperature reaction into a highly versatile and reliable synthetic tool. The development of sophisticated ligand-supported copper and palladium catalyst systems has been the driving force behind this transformation, enabling the synthesis of complex N-arylindoles under increasingly mild conditions. Current research focuses on developing even more active catalysts that can operate at room temperature, expanding the scope to more challenging substrates, and designing protocols that use greener solvents and more sustainable, earth-abundant metal catalysts like iron and nickel. The continued innovation in this area will undoubtedly accelerate the discovery of new medicines and materials that rely on the N-arylindole core.

References

-

Oeser, P., Koudelka, J., Petrenko, A., & Tobrman, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

-

Xu, H. (2009). Advances on N-Arylation of Indoles by Cross-Coupling Reactions. Mini-Reviews in Organic Chemistry, 6(4), 367-377. [Link]

-

Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688. [Link]

-

Oeser, P., Koudelka, J., Petrenko, A., & Tobrman, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. ResearchGate. [Link]

-

Oeser, P., Koudelka, J., Petrenko, A., & Tobrman, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. PubMed. [Link]

-

Xu, H. (2009). Advances on N-Arylation of Indoles by Cross-Coupling Reactions. ResearchGate. [Link]

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. American Chemical Society. [Link]

-

Jia, Y., et al. (2023). Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. PubMed Central. [Link]

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. [Link]

-

Alberico, D., Scott, M. E., & Lautens, M. (2007). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters. [Link]

-

Various Authors. (n.d.). The Copper-Catalyzed N-Arylation of Indoles. ResearchGate. [Link]

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. PubMed. [Link]

-

Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]

-

Quach, T. D., & Batey, R. A. (2003). N-Hydroxyimides as Efficient Ligands for the Copper-Catalyzed N-Arylation of Pyrrole, Imidazole, and Indole. The Journal of Organic Chemistry. [Link]

-

Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The copper-catalyzed N-arylation of indoles. PubMed. [Link]

-

Chen, B., et al. (2017). Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. PubMed Central. [Link]

-

Idir, M., et al. (2020). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. MDPI. [Link]

-

Teo, Y.-C., et al. (2011). Arylation of indole with various aryl halides catalyzed by ligand-free Cu2O in water. ResearchGate. [Link]

-

Chakraborti, A. K., et al. (2009). An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I). ElectronicsAndBooks. [Link]

-

Various Authors. (n.d.). Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

-

Liu, S., et al. (2019). Aqueous copper-catalyzed N-arylation of indoles: the surfactant strategy. RSC Publishing. [Link]

-

Mastalir, Á., & Molnár, Á. (2018). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

-

Kumar, A., et al. (2021). Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles. RSC Publishing. [Link]

-

Various Authors. (n.d.). Copper-catalyzed N-arylation of indoles. Semantic Scholar. [Link]

-

Brown, C. D., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Publishing. [Link]

-

Various Authors. (n.d.). (PDF) Copper-Catalyzed N-Arylation of Indoles. ResearchGate. [Link]

-

Mastalir, Á., & Molnár, Á. (2018). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Various Authors. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

-

Various Authors. (n.d.). Scope of N‐arylation of different indoles with aryl iodides. ResearchGate. [Link]

Sources

- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 17. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

Crystal Structure Analysis of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed crystal structure analysis of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid. While a published crystal structure for this specific molecule is not currently available in open databases, this document leverages established crystallographic principles and extensive data from structurally analogous compounds to construct a predictive analysis. We will explore the anticipated molecular conformation, dominant intermolecular interactions, and supramolecular architecture. This guide is designed to equip researchers with a robust methodology for experimental execution and to provide a theoretically grounded prediction of the structural landscape, thereby accelerating research and development involving this and related molecular scaffolds.

Introduction: Significance of the Molecular Scaffold

The this compound molecule integrates three key pharmacophores: an indole core, a benzenesulfonyl group, and a carboxylic acid moiety. The indole ring is a privileged scaffold in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs.[1] The benzenesulfonyl group, a common feature in sulfonamide drugs, often governs molecular conformation and participates in crucial intermolecular interactions that influence crystal packing and solubility.[2][3][4][5] Finally, the carboxylic acid functional group is a powerful hydrogen bond donor and acceptor, frequently directing the formation of highly predictable and stable supramolecular synthons.[6][7]

The strategic placement of the carboxylic acid at the C4 position of the N-sulfonylated indole presents an interesting structural query. The interplay between the strong hydrogen-bonding capability of the acid and the steric and electronic influence of the bulky benzenesulfonyl group at the N1 position is expected to dictate a unique and intricate crystal packing arrangement. Understanding this three-dimensional structure is paramount for rational drug design, polymorphism screening, and optimizing physicochemical properties such as solubility and bioavailability.

This guide will therefore provide a step-by-step protocol for researchers to determine this structure and a detailed predictive analysis of what they are likely to find.

Synthesis and Single-Crystal Growth

Proposed Synthetic Pathway

The synthesis of the title compound can be approached via a standard N-arylsulfonylation reaction. The general and reliable method involves the reaction of the starting material, methyl indole-4-carboxylate, with benzenesulfonyl chloride in the presence of a suitable base. This is followed by the hydrolysis of the methyl ester to yield the final carboxylic acid product.

Protocol for Synthesis:

-

N-Sulfonylation:

-

To a solution of methyl indole-4-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., Tetrahydrofuran or Dichloromethane), add a base such as sodium hydride (NaH, ~1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes.

-

Slowly add benzenesulfonyl chloride (1.1 equivalents) to the reaction mixture.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, methyl 1-benzenesulfonyl-1H-indole-4-carboxylate.

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in a mixture of tetrahydrofuran, methanol, and water (e.g., a 3:1:1 ratio).

-

Add an excess of lithium hydroxide monohydrate (LiOH·H₂O, ~3-5 equivalents).[8]

-

Heat the mixture to reflux for 4-6 hours until TLC indicates the complete consumption of the starting material.

-

After cooling to room temperature, concentrate the mixture to remove the organic solvents.

-

Add water and acidify the aqueous solution with 1N HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

-

Protocol for Single-Crystal Growth

Obtaining diffraction-quality single crystals is the most critical experimental step. The choice of solvent is paramount and is dictated by the solubility profile of the compound. Given the molecule's polarity, derived from the carboxylic acid and sulfonyl groups, moderately polar solvents are a logical starting point. The principle is to identify a solvent in which the compound has moderate solubility at high temperatures and low solubility at room temperature.

Recommended Crystallization Technique: Slow Evaporation

-

Solvent Screening: Screen for suitable solvents. Good candidates include ethanol, methanol, acetone, ethyl acetate, or a mixture such as dichloromethane/hexane or ethanol/water.[9]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent (e.g., ethanol) at a slightly elevated temperature (40-50 °C) to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days at room temperature.

-

Harvesting: Once well-formed, prismatic or needle-like crystals appear, carefully harvest them from the mother liquor using a spatula or pipette.

Causality: Slow evaporation is chosen to allow the molecules sufficient time to organize into a well-ordered, single-crystal lattice. Rapid precipitation often leads to polycrystalline or amorphous material unsuitable for SC-XRD. The use of solvent mixtures can fine-tune solubility, with one solvent dissolving the compound and the other acting as an anti-solvent to gently promote crystallization.[10]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The definitive method for elucidating the three-dimensional structure of a crystalline solid is SC-XRD.

Experimental & Analytical Workflow

The process follows a standardized workflow from data collection to final structural validation.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystallographic Parameters

Based on common packing motifs for organic molecules and data from related structures, we can anticipate the key crystallographic parameters.[5][11][12]

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for organic molecules of this type, which often lack high-symmetry elements. |

| Space Group | P2₁/c, P-1, or P2₁2₁2₁ | P2₁/c is the most common space group for organic compounds. The presence of a chiral center is absent, making centrosymmetric space groups highly probable. P-1 is also a common centrosymmetric option.[11][12] |

| Z (Molecules/Unit Cell) | 2 or 4 | This is typical for the predicted space groups and molecular size. |

| Data Collection Temp. | 100 K or 150 K | Low temperature is crucial to minimize thermal vibrations of the atoms, leading to higher resolution data and a more precise determination of atomic positions and bond lengths. |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Standard laboratory X-ray sources suitable for organic crystallography. |

| Final R1 value | < 0.05 | An R1 value below 5% indicates a good agreement between the calculated structural model and the experimental diffraction data, signifying a reliable structure solution. |

Predicted Structural Commentary

Molecular Structure and Conformation

The asymmetric unit is expected to contain one molecule of this compound.

Caption: Predicted molecular structure of the title compound.

A key conformational feature will be the dihedral angle between the indole ring system and the benzenesulfonyl group's phenyl ring. In analogous structures of 1-(phenylsulfonyl)-1H-indole derivatives, this angle is consistently found to be nearly orthogonal, typically ranging from 75° to 90°.[13][14][15] This orientation minimizes steric hindrance between the two bulky aromatic systems. The indole ring itself is expected to be essentially planar, as is the carboxylic acid group attached at the C4 position.[6]

Supramolecular Features: The Dominance of Hydrogen Bonding

The crystal packing will be primarily dictated by a hierarchy of intermolecular interactions, with strong hydrogen bonds playing the lead role.

-

Carboxylic Acid Dimerization: The most powerful and predictable interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[6][7][16] This is one of the most robust and common supramolecular synthons in crystal engineering.

Caption: The classic R²₂(8) centrosymmetric carboxylic acid dimer motif.

-

Other Interactions: Beyond this primary dimer, the packing will be stabilized by a network of weaker interactions:

-

C-H···O Hydrogen Bonds: The sulfonyl oxygen atoms are excellent hydrogen bond acceptors. It is highly probable that they will engage in weak C-H···O interactions with aromatic C-H donors from neighboring indole or phenyl rings, linking the primary dimers into a larger 2D or 3D network.[14][17][18]

-

π-π Stacking: The presence of multiple aromatic rings (indole and phenyl) makes π-π stacking interactions likely.[2][3][13][14] These may occur between parallel-displaced indole rings or phenyl rings of adjacent dimers, further consolidating the crystal lattice.

-

Hirshfeld Surface Analysis: Quantifying Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular contacts within a crystal. By mapping properties onto this unique molecular surface, we can deconstruct the crystal packing into a clear, quantitative summary.

For the title compound, the analysis is predicted to reveal the following contributions to the overall crystal packing:

| Contact Type | Predicted Contribution | Rationale and Significance |

| O···H / H···O | ~25-35% | These contacts will be dominated by the strong O-H···O hydrogen bonds of the carboxylic acid dimer and the weaker C-H···O interactions with the sulfonyl groups. They will appear as distinct, sharp red spikes on the 2D fingerprint plot.[18] |

| H···H | ~30-40% | As is typical for organic molecules, these contacts represent the largest portion of the molecular surface and correspond to van der Waals forces. They will appear as a large, diffuse region in the center of the fingerprint plot.[19] |

| C···H / H···C | ~10-15% | These contacts are indicative of C-H···π interactions, where a C-H bond points towards the face of an aromatic ring. They will appear as "wings" on the fingerprint plot.[14][18] |

| S···O, S···H, C···C | < 10% | These represent minor contacts, including potential π-π stacking (C···C) and other weaker interactions. |

Correlation with Spectroscopic Data

While SC-XRD provides the definitive solid-state structure, other analytical techniques should corroborate its key features.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): The IR spectrum will provide clear evidence of the hydrogen-bonded dimer. The O-H stretch of the carboxylic acid will appear as a very broad absorption band in the 2500-3300 cm⁻¹ region. The C=O stretching frequency, typically around 1700-1725 cm⁻¹ for a free carboxylic acid, will be red-shifted to approximately 1680-1700 cm⁻¹ due to its involvement in the strong hydrogen bond. The asymmetric and symmetric S=O stretches of the sulfonyl group are expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the dissolved compound will confirm the covalent molecular structure (i.e., the connectivity of atoms) determined by XRD, although it will not provide information about the solid-state packing.[1][5][20] The carboxylic acid proton will typically appear as a very broad singlet far downfield (>12 ppm) in the ¹H NMR spectrum.

Conclusion

This guide presents a predictive but scientifically grounded analysis of the crystal structure of this compound. We anticipate a structure dominated by a robust, centrosymmetric carboxylic acid dimer synthon. This primary structural unit is expected to be further assembled into a three-dimensional architecture through a network of weaker C-H···O hydrogen bonds and potential π-π stacking interactions. The conformation of the molecule is predicted to feature a near-orthogonal arrangement of the indole and benzenesulfonyl ring systems. The detailed experimental protocols and predictive insights provided herein are intended to serve as a valuable resource for researchers, enabling an efficient and informed approach to the empirical study of this compound and facilitating its potential application in drug development and materials science.

References

-

Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. Available at: [Link]

-

Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. Available at: [Link]

-

The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. International Union of Crystallography. Available at: [Link]

-

The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives. PubMed. Available at: [Link]

-

Cyclic Hydrogen Bonding in Indole Carboxylic Acid Clusters. University of Notre Dame. Available at: [Link]

-

The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). National Institutes of Health. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][2][13]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. International Union of Crystallography. Available at: [Link]

-

Indole-3-carboxylic acid: Full Paper PDF & Summary. Bohrium. Available at: [Link]

-

Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. PubMed. Available at: [Link]

-

Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. Research Square. Available at: [Link]

-

Drug-protein Interactions. Refined Structures of Three Sulfonamide Drug Complexes of Human Carbonic Anhydrase I Enzyme. PubMed. Available at: [Link]

-

Intermolecular interactions formed between sulfonamide groups in (II),... ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

-

Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride with o- and p-anisidine and m - PubMed. PubMed. Available at: [Link]

-

Crystal structures of 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl). National Institutes of Health. Available at: [Link]

-

1-(BENZENESULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID | CAS 278593-17-2. Matrix Fine Chemicals. Available at: [Link]

-

4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole. PubChem. Available at: [Link]

-

Crystal structure of 1H-indole-5-carboxylic acid – 4,4′-bipyridine (2/1), C14H11N2O2. ResearchGate. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

-

(PDF) Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available at: [Link]

-

This compound. Yuhan Pharmaceutical. Available at: [Link]

-

Single crystal X-ray diffraction study of compound 4c. ResearchGate. Available at: [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. Available at: [Link]

-

Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. European Journal of Chemistry. Available at: [Link]

-

Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. ResearchGate. Available at: [Link]

-

1H-isoindole-4-carboxylic acid, 2,3-dihydro-3-oxo-2-(2-thienylmethyl)-. SpectraBase. Available at: [Link]

-

Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. Available at: [Link]

-

Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. Available at: [Link]

-

Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]

-

In situ crystallization of the tetrahydrate of pentafluoro-benzenesulfonic acid, featuring the Eigen ion (H9O4). ResearchGate. Available at: [Link]

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indole-3-carboxylic acid: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride with o- and p-anisidine and m- and p-aminobenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | European Journal of Chemistry [eurjchem.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crystal structures of 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole and 1-benzenesulfonyl-2-methyl-3-[(thiophen-2-yl)carbonyl]-2,3-dihydro-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. www3.nd.edu [www3.nd.edu]

- 17. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.iucr.org [journals.iucr.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The Therapeutic Landscape of Benzenesulfonyl Indoles: A Technical Guide to Core Targets and Mechanisms

Introduction: The Benzenesulfonyl Indole Scaffold - A Privileged Motif in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its inherent biological activity and synthetic tractability have made it a "privileged scaffold" in the quest for novel therapeutics. When coupled with a benzenesulfonyl group, the resulting benzenesulfonyl indole framework exhibits a remarkable versatility in its biological profile, engaging a diverse array of therapeutic targets with high affinity and specificity. This technical guide provides an in-depth exploration of the key therapeutic targets of benzenesulfonyl indoles, elucidating the underlying mechanisms of action and offering practical insights for researchers and drug development professionals. We will delve into the established and emerging targets, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways involved.

Established Therapeutic Targets of Benzenesulfonyl Indoles

The benzenesulfonyl indole scaffold has been extensively investigated and validated against several key therapeutic targets. The following sections detail the most prominent of these, outlining the mechanism of action and providing key pharmacological data.

Carbonic Anhydrases (CAs): Modulating pH in Health and Disease

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in a wide range of physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[3][4] Benzenesulfonyl indoles have emerged as potent inhibitors of several CA isoforms, particularly the tumor-associated hCA II, IX, and XII.[4][5]

Mechanism of Action: The sulfonamide moiety of the benzenesulfonyl indole core acts as a zinc-binding group, coordinating to the Zn2+ ion in the active site of the carbonic anhydrase enzyme. This interaction blocks the access of the substrate, carbon dioxide, to the catalytic center, thereby inhibiting the enzyme's activity. The indole scaffold and its various substitutions contribute to the inhibitor's affinity and selectivity for different CA isoforms by engaging in additional interactions with the enzyme's active site residues.

Table 1: Inhibitory Activity of Representative Benzenesulfonyl Indoles against Human Carbonic Anhydrase Isoforms

| Compound | Linker | Substitution | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |

| 2b | Amide | 4-hydroxy | 7.3 | - | 85.1 | [4] |

| Indisulam | - | - | Potent inhibitor | Potent inhibitor | - | [4] |

| A6 | - | - | - | Implicated in anticancer activity | - | [5] |

| A15 | - | - | Implicated in anticancer activity | - | [5] |

Note: '-' indicates data not available in the cited sources.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This protocol outlines a common method for determining the inhibitory potency of compounds against CA isoforms.

-

Enzyme and Compound Preparation:

-

Reconstitute purified, recombinant human CA isoenzymes (e.g., hCA II, IX, XII) in the appropriate buffer (e.g., 10 mM HEPES-Tris, pH 7.4).

-

Prepare a stock solution of the benzenesulfonyl indole inhibitor in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the inhibitor to be tested.

-

-

Assay Procedure:

-

The assay is performed using a stopped-flow instrument to measure the kinetics of CO2 hydration.

-

Equilibrate two syringes of the instrument at a constant temperature (e.g., 25°C).

-

Syringe A contains the assay buffer (e.g., 20 mM HEPES, pH 7.4, containing a pH indicator like p-nitrophenol).

-

Syringe B contains a CO2-saturated solution.

-

Add the CA enzyme and the inhibitor (or vehicle control) to syringe A.

-

Rapidly mix the contents of both syringes to initiate the reaction.

-

Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton formation.

-

-

Data Analysis:

-

Calculate the initial rates of the enzymatic reaction from the linear portion of the progress curves.

-

Determine the IC50 values by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Inhibition of Carbonic Anhydrase IX by Benzenesulfonyl Indoles.

Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[6] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7] Benzenesulfonyl indoles have been designed as selective COX-2 inhibitors.[6][7][8]

Mechanism of Action: Benzenesulfonyl indoles, designed as indomethacin analogs, bind to the active site of the COX-2 enzyme.[6] The benzenesulfonyl moiety can interact with the side pocket of the COX-2 active site, which is larger than that of COX-1, contributing to their selectivity. This binding prevents the substrate, arachidonic acid, from accessing the catalytic tyrosine residue, thereby inhibiting the production of prostaglandins and mediating an anti-inflammatory effect.

Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of Benzenesulfonyl Indole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |

| 4b | >100 | 0.93 | >107.52 | [6] |

| 4d | >100 | 2.11 | >47.39 | [6] |

| 4f | >100 | 1.15 | >86.95 | [6] |

| Indomethacin | 0.09 | 1.14 | 0.079 | [6] |

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the COX inhibitory activity of test compounds.

-

Reagents and Preparation:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Heme (cofactor).

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric substrate.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare stock solutions of benzenesulfonyl indole inhibitors in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound at various concentrations (or vehicle control).

-

Pre-incubate the mixture for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately add TMPD.

-

Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The oxidation of TMPD by the peroxidase activity of COX produces a colored product.

-

-

Data Analysis:

-

Calculate the rate of reaction from the change in absorbance over time.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

-

Caption: Selective Inhibition of COX-2 by Benzenesulfonyl Indoles.

Emerging Therapeutic Targets: Expanding the Horizon

Beyond the well-established targets, the benzenesulfonyl indole scaffold is proving to be a versatile platform for engaging novel and challenging therapeutic targets.

Hedgehog Signaling Pathway: Targeting Developmental Pathways in Cancer